Benzyl (3aR,8aS)-octahydropyrrolo[3,4-d]azepine-6(1H)-carboxylate hydrochloride
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Overview
Description
Benzyl (3aR,8aS)-octahydropyrrolo[3,4-d]azepine-6(1H)-carboxylate hydrochloride is a complex organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon, such as nitrogen, oxygen, or sulfur The specific structure of this compound includes a seven-membered ring with nitrogen atoms, making it a member of the azepine family
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl (3aR,8aS)-octahydropyrrolo[3,4-d]azepine-6(1H)-carboxylate hydrochloride typically involves multiple steps, starting from readily available precursors. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the preparation of azepine derivatives can be achieved through [1,7]-electrocyclization reactions of unsaturated azomethine ylides and azatriene anions . This method allows for the formation of the azepine ring structure in a single step, making it efficient for laboratory synthesis.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow techniques to optimize yield and purity. Continuous flow photolysis of aryl azides, for example, can be used to generate nitrenes, which then rearrange to form azepinones . This method allows for precise control of reaction conditions and minimizes side reactions, making it suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
Benzyl (3aR,8aS)-octahydropyrrolo[3,4-d]azepine-6(1H)-carboxylate hydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by the presence of reactive functional groups within the compound’s structure.
Common Reagents and Conditions
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used to introduce oxygen-containing functional groups into the compound.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride can be employed to reduce specific functional groups, such as carbonyl groups, within the compound.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or potassium cyanide to introduce new substituents into the compound.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions can produce amine derivatives.
Scientific Research Applications
Benzyl (3aR,8aS)-octahydropyrrolo[3,4-d]azepine-6(1H)-carboxylate hydrochloride has a wide range of applications in scientific research:
Industry: In the industrial sector, the compound can be used in the synthesis of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Benzyl (3aR,8aS)-octahydropyrrolo[3,4-d]azepine-6(1H)-carboxylate hydrochloride involves its interaction with specific molecular targets within cells. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzymatic activity . Additionally, the compound’s structure allows it to interact with nucleic acids, potentially affecting gene expression and protein synthesis.
Comparison with Similar Compounds
Similar Compounds
(3aR,8aS)-2,2-dimethyl-octahydro-[1,3]dioxolo[4,5-d]azepine hydrochloride: This compound shares a similar azepine ring structure but differs in its substituents, which can affect its chemical properties and biological activity.
Azepine derivatives: Various azepine derivatives, such as benzazepines and thiazepines, exhibit similar structural features but differ in their pharmacological profiles and applications.
Uniqueness
Benzyl (3aR,8aS)-octahydropyrrolo[3,4-d]azepine-6(1H)-carboxylate hydrochloride is unique due to its specific combination of functional groups and stereochemistry. This uniqueness allows it to interact with a distinct set of molecular targets, making it valuable for specific research and therapeutic applications.
Biological Activity
Benzyl (3aR,8aS)-octahydropyrrolo[3,4-d]azepine-6(1H)-carboxylate hydrochloride is a bicyclic compound with significant potential in medicinal chemistry due to its unique structural features and biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C16H23ClN2O2
- Molecular Weight : 310.82 g/mol
- CAS Number : 1812198-27-8
The compound features a bicyclic structure incorporating a pyrrolo[3,4-d]azepine moiety, characterized by a nitrogen-rich framework that enhances its interaction with biological targets. The presence of the benzyl group contributes to its solubility and pharmacological properties, making it a subject of interest in drug development .
Anticancer Properties
Recent studies have indicated that derivatives of pyrrolo[3,4-d]azepine exhibit promising anticancer activity. For instance, synthesized pyrrole derivatives have shown significant cytotoxic effects against various cancer cell lines, including HepG-2 and EACC. The mechanism involves the induction of apoptosis and modulation of apoptotic pathways, which can be evaluated using assays such as caspase activity and resazurin assays .
Table 1: Summary of Anticancer Activity Studies
Compound | Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|---|
Pyrrolopyridine 3i | HepG-2 | 25 | Induces apoptosis via caspase activation |
Pyrrolopyridine 3l | EACC | 30 | Inhibits cellular proliferation |
Benzyl Octahydropyrrolo derivative | Various | Varies | Modulates apoptotic pathways |
Neuroprotective Effects
Benzyl (3aR,8aS)-octahydropyrrolo[3,4-d]azepine derivatives have also been investigated for their neuroprotective effects. Some studies suggest that these compounds may inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes associated with neurodegenerative diseases such as Alzheimer's. Compounds exhibiting selectivity for BChE are particularly valuable as they may offer therapeutic benefits without the side effects associated with AChE inhibition .
Table 2: Inhibition Potency Against Cholinesterases
Compound | AChE IC50 (µM) | BChE IC50 (µM) |
---|---|---|
Benzyl Octahydropyrrolo derivative | >100 | 15 |
Reference Inhibitor | 20 | 10 |
The biological activity of this compound is attributed to its ability to interact with various molecular targets:
- Apoptosis Induction : The compound promotes apoptosis in cancer cells through mitochondrial pathways and caspase activation.
- Enzyme Inhibition : By inhibiting cholinesterases, it may enhance cholinergic transmission in neurodegenerative conditions.
- Antioxidant Activity : Some studies have noted antioxidant properties that contribute to cellular protection against oxidative stress.
Case Studies
A notable case study involved the synthesis and biological evaluation of several pyrrole derivatives related to benzyl octahydropyrrolo compounds. These derivatives were subjected to in vitro assays to assess their cytotoxicity and apoptotic effects on cancer cell lines. Results indicated that specific modifications to the structure significantly enhanced biological activity.
Properties
Molecular Formula |
C16H23ClN2O2 |
---|---|
Molecular Weight |
310.82 g/mol |
IUPAC Name |
benzyl (3aS,8aR)-2,3,3a,4,5,7,8,8a-octahydro-1H-pyrrolo[3,4-d]azepine-6-carboxylate;hydrochloride |
InChI |
InChI=1S/C16H22N2O2.ClH/c19-16(20-12-13-4-2-1-3-5-13)18-8-6-14-10-17-11-15(14)7-9-18;/h1-5,14-15,17H,6-12H2;1H/t14-,15+; |
InChI Key |
DYWKOFXELCHFFZ-KBGJBQQCSA-N |
Isomeric SMILES |
C1CN(CC[C@@H]2[C@H]1CNC2)C(=O)OCC3=CC=CC=C3.Cl |
Canonical SMILES |
C1CN(CCC2C1CNC2)C(=O)OCC3=CC=CC=C3.Cl |
Origin of Product |
United States |
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